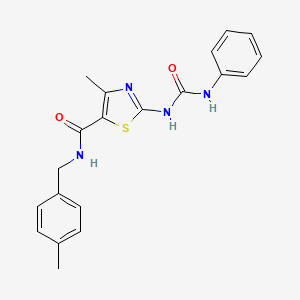
4-methyl-N-(4-methylbenzyl)-2-(3-phenylureido)thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(4-methylbenzyl)-2-(3-phenylureido)thiazole-5-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as PNU-282987 and is a selective agonist of α7 nicotinic acetylcholine receptors.
科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of thiazole derivatives, including compounds similar to 4-methyl-N-(4-methylbenzyl)-2-(3-phenylureido)thiazole-5-carboxamide, have been a significant area of study due to their diverse chemical activities and biological applications. For instance, research on the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives explores the reaction mechanisms and structural analysis of compounds with potential cytotoxic activities against certain cancer cells, highlighting the importance of thiazole derivatives in medicinal chemistry (Hassan, Hafez, & Osman, 2014). Similarly, the development of novel thiazole-5-carboxamide derivatives and their subsequent antimicrobial screening indicate the utility of such compounds against various bacterial strains, underscoring their potential in antimicrobial drug development (Mhaske, Vadgaonkar, Jadhav, & Bobade, 2011).
Biological Screening and Antimicrobial Activities
The antimicrobial properties of thiazole derivatives have been extensively studied. For example, a range of thiazole-5-carboxamide derivatives was synthesized and subjected to microbial screening, revealing significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. This research emphasizes the potential of thiazole derivatives in addressing bacterial resistance and developing new antimicrobial agents (Mhaske et al., 2011).
Anticancer Activities
Thiazole derivatives have also shown promise in anticancer research. A study on the synthesis of thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety demonstrated potent anticancer agents with significant in vitro activity against hepatocellular carcinoma cell lines. These findings suggest the potential of thiazole derivatives in cancer therapy and the importance of structural modification to enhance therapeutic efficacy (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
特性
IUPAC Name |
4-methyl-N-[(4-methylphenyl)methyl]-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-13-8-10-15(11-9-13)12-21-18(25)17-14(2)22-20(27-17)24-19(26)23-16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H,21,25)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHBXJUXUHNZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N=C(S2)NC(=O)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

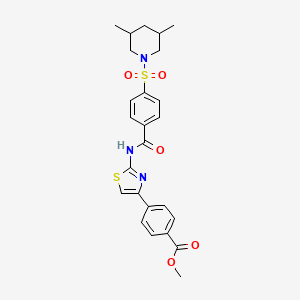
![6-Isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2776052.png)
![1-(2-fluorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2776053.png)
![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(4-cyclopropylpyrazol-1-yl)ethanone;dihydrochloride](/img/structure/B2776055.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2776058.png)
![N-[(4-tert-butylphenyl)(cyano)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2776059.png)
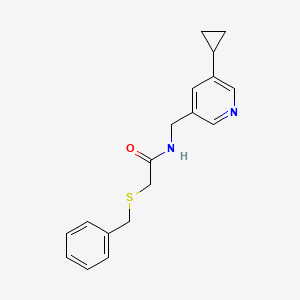
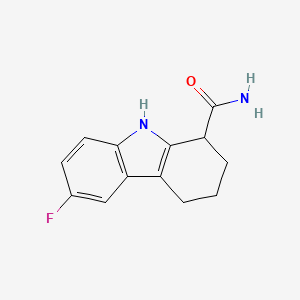
![Ethyl 5-(5-chloro-2-nitrobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2776064.png)
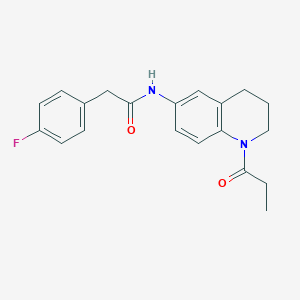
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2776067.png)
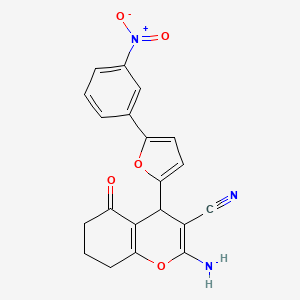
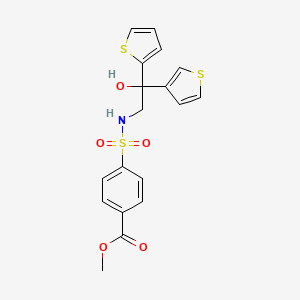
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methanone;hydrochloride](/img/structure/B2776071.png)